Cas no 73724-46-6 (Fmoc-Ser-Obzl)

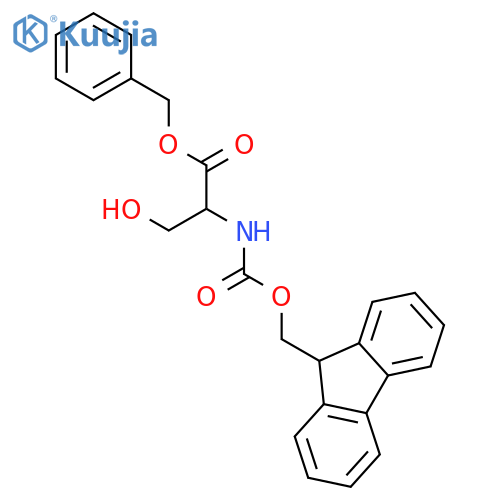

Fmoc-Ser-Obzl structure

商品名:Fmoc-Ser-Obzl

CAS番号:73724-46-6

MF:C25H23NO5

メガワット:417.453827142715

MDL:MFCD09752867

CID:553867

Fmoc-Ser-Obzl 化学的及び物理的性質

名前と識別子

-

- (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate

- Fmoc-Ser-Obzl

- FMOC-SER(BZL)-OH

- Fmoc-Ser-Obn

- L-Serine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, phenylmethyl ester

- (S)-benzyl 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-hydroxypropanoate

- Fmoc-(Ac)-L-serine

- Fmoc-L-Ser(Ac)

- Fmoc-L-serine benzyl ester

- Fmoc-L-Serine(Ac)

- Fmoc-L-Ser-OBn

- Fmoc-Ser(Ac)

- Fmoc-Ser-CO2Bn

- FT-0696205

- N-(9-fluorenylmethyloxycarbonyl)-L-serine benzyl ester

- N-(fluoren-9-yl-methoxycarbonyl)-L-serine benzyl ester

-

- MDL: MFCD09752867

- インチ: InChI=1S/C25H23NO5/c27-14-23(24(28)30-15-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,27H,14-16H2,(H,26,29)/t23-/m0/s1

- InChIKey: GXJVEJVEJKIXCH-QHCPKHFHSA-N

- ほほえんだ: O=C(OCC1=CC=CC=C1)[C@@H](NC(OCC2C3=C(C4=C2C=CC=C4)C=CC=C3)=O)CO

計算された属性

- せいみつぶんしりょう: 417.15769

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 10

じっけんとくせい

- 密度みつど: 1.279±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 98-100 ºC

- ふってん: 656.2°C at 760 mmHg

- ようかいど: Insuluble (4.6E-3 g/L) (25 ºC),

- PSA: 84.86

Fmoc-Ser-Obzl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM397774-100g |

(S)-Benzyl 2-((((9h-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate |

73724-46-6 | 95%+ | 100g |

$*** | 2023-03-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F74210-10g |

Fmoc-Ser-Obzl |

73724-46-6 | 98% | 10g |

¥105.0 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069518-5g |

Fmoc-Ser-Obzl |

73724-46-6 | 98% | 5g |

¥67.00 | 2024-07-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F74210-5g |

Fmoc-Ser-Obzl |

73724-46-6 | 98% | 5g |

¥55.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F74210-100g |

Fmoc-Ser-Obzl |

73724-46-6 | 98% | 100g |

¥972.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F74210-25g |

Fmoc-Ser-Obzl |

73724-46-6 | 98% | 25g |

¥259.0 | 2023-09-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RT712-1g |

Fmoc-Ser-Obzl |

73724-46-6 | 98% | 1g |

67.0CNY | 2021-07-12 | |

| abcr | AB258995-5 g |

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-serine benzyl ester, 95%; . |

73724-46-6 | 95% | 5g |

€92.10 | 2022-06-11 | |

| abcr | AB258995-100 g |

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-serine benzyl ester, 95%; . |

73724-46-6 | 95% | 100g |

€550.60 | 2022-06-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069518-100g |

Fmoc-Ser-Obzl |

73724-46-6 | 98% | 100g |

¥1159.00 | 2024-07-28 |

Fmoc-Ser-Obzl 関連文献

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

3. Water

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

73724-46-6 (Fmoc-Ser-Obzl) 関連製品

- 83792-48-7(N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine)

- 73724-45-5(Fmoc-Ser-OH)

- 116861-26-8((((9H-Fluoren-9-yl)methoxy)carbonyl)-D-serine)

- 851678-66-5(methyl 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxypropanoate)

- 296261-32-0(2-((((9H-Fluoren-9-yl)methoxy)-carbonyl)amino)malonic acid)

- 874817-14-8(FMoc-D-serine Methyl ester)

- 82911-78-2(Fmoc-Ser-OMe)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:73724-46-6)Fmoc-Ser-Obzl

清らかである:99%/99%

はかる:500g/100g

価格 ($):577.0/252.0